2-(Butylsulfanyl)-6-methoxypyridine
Description
2-(Butylsulfanyl)-6-methoxypyridine is a pyridine derivative featuring a methoxy group at the 6-position and a butylsulfanyl substituent at the 2-position.
Pyridine derivatives with sulfanyl substituents are often synthesized via nucleophilic substitution or coupling reactions. For example, 2-(benzylthio)-6-methoxypyridine is prepared through sulfonation and subsequent thiolation , while similar compounds may involve bromomethyl intermediates (e.g., 2-(bromomethyl)-6-methoxypyridine) for functionalization .
Properties
CAS No. |
122734-02-5 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
2-butylsulfanyl-6-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-3-4-8-13-10-7-5-6-9(11-10)12-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
BSFHOLHKXDJINF-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=CC(=N1)OC |
Synonyms |
Pyridine, 2-(butylthio)-6-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key differences between 2-(butylsulfanyl)-6-methoxypyridine and its analogs:
Key Observations :
- The butylsulfanyl group imparts significant hydrophobicity compared to polar substituents like hydroxymethyl .
Sulfur-Containing Derivatives
- 2-(Benzylthio)-6-methoxypyridine : Synthesized via NaOCl-mediated sulfonation of 6-methoxypyridine-2-sulfonyl fluoride precursors .
- Butylsulfanyl analogs : Likely synthesized through nucleophilic substitution of 2-bromo-6-methoxypyridine with butanethiol, similar to methods used for benzylthio derivatives .
Functionalization at Position 2
- Bromomethyl intermediates (e.g., 2-(bromomethyl)-6-methoxypyridine) enable further derivatization, such as coupling with amines or thiols .
- Hydroxymethyl derivatives are prone to oxidation, forming carboxylic acids or aldehydes under acidic conditions .
Anticancer Potential
- 6-Methoxypyridine-based compounds (e.g., 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine) exhibit potent inhibition of human topoisomerase IIα (IC₅₀ = 1.2 µM) . The methoxy group at position 6 is critical for binding to the enzyme’s hydrophobic pocket.
- Butylsulfanyl substituents may enhance membrane permeability due to their lipophilicity, though direct anticancer data for this compound are lacking.
Molecular Docking Insights
Spectroscopic and Analytical Data
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